molecular formula C13H9FO B1587069 2'-Fluorobiphenyl-2-carbaldehyde CAS No. 223575-95-9

2'-Fluorobiphenyl-2-carbaldehyde

Cat. No. B1587069
M. Wt: 200.21 g/mol
InChI Key: KKOOBRYMWSXJFU-UHFFFAOYSA-N
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Description

2-Fluorobiphenyl-2-carbaldehyde is a chemical compound with the molecular formula C13H9FO. It is a white crystalline solid that is used in scientific research applications.

Scientific Research Applications

Synthesis of Quinoline Ring Systems

2'-Fluorobiphenyl-2-carbaldehyde and related analogs like 2-chloroquinoline-3-carbaldehyde have shown significance in the synthesis of quinoline ring systems. These compounds are pivotal in constructing fused or binary quinoline-cored heterocyclic systems, with implications in synthetic chemistry and biological applications (Hamama et al., 2018).

Fluorogenic Derivatizing Reagent for Liquid Chromatography

Compounds like 3-(2-furoyl)quinoline-2-carbaldehyde (FQCA), which are structurally related to 2'-Fluorobiphenyl-2-carbaldehyde, have been used as fluorogenic derivatizing reagents for liquid chromatography. This application is particularly important for the high-sensitivity analysis of amino acids, demonstrating the compound's utility in biochemical analysis (Beale et al., 1990).

Fluorescence Probing and Detection

Fluorescence probes like 2-(4′-(diphenylamino)-[1,1-biphenyl]-4-yl)-2H-[1,2,3]-triazole-4-carbaldehyde (DBTC), similar in structure to 2'-Fluorobiphenyl-2-carbaldehyde, have been synthesized for specific biological detections. These probes show high selectivity and sensitivity, like in homocysteine detection in living cells, highlighting their potential in biological and medical research (Chu et al., 2019).

Schiff Bases and Metal Complexes

Schiff bases derived from compounds like 2-hydroxynaphthalene-1-carbaldehyde, structurally related to 2'-Fluorobiphenyl-2-carbaldehyde, have shown significant roles in the development of metal complexes. These compounds are used in the preparation of various fluorescent chemosensors, indicating their importance in chemical sensing technologies (Maher, 2018).

Biological Evaluation and Antibacterial Activities

Arylthiophene-2-carbaldehyde derivatives, related to 2'-Fluorobiphenyl-2-carbaldehyde, have been synthesized and tested for their biological activities. These compounds have shown promising antibacterial, antiurease, and nitric oxide scavenging capabilities, indicating their potential in pharmaceutical and biological research (Ali et al., 2013).

properties

IUPAC Name

2-(2-fluorophenyl)benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FO/c14-13-8-4-3-7-12(13)11-6-2-1-5-10(11)9-15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKOOBRYMWSXJFU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80362653
Record name 2-(2-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluorobiphenyl-2-carbaldehyde

CAS RN

223575-95-9
Record name 2′-Fluoro[1,1′-biphenyl]-2-carboxaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=223575-95-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-fluorophenyl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80362653
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
5
Citations
JL Hofstra, BR Grassbaugh, QM Tran… - The Journal of …, 2015 - ACS Publications
… 2′-Fluorobiphenyl-2-carbaldehyde (169.5 mg, 0.85 mmol, 1 equiv) and methoxylamine hydrochloride (142.6 mg, 1.7 mmol, 2 equiv) reacted in the presence of NaOAc (319.9 mg, 3.83 …
Number of citations: 49 pubs.acs.org
M Sindelar, TA Lutz, M Petrera… - Journal of Medicinal …, 2013 - ACS Publications
Mass spectrometric (MS) binding assays, a powerful tool to determine affinities of single drug candidates toward chosen targets, were recently demonstrated to be suitable for the …
Number of citations: 57 pubs.acs.org
Y Kim, J Kim, J Tae, BL Roth, H Rhim, G Keum… - Bioorganic & medicinal …, 2013 - Elsevier
It has been reported that 5-HT 7 receptors are promising targets of depression and neuropathic pain. 5-HT 7 receptor antagonists have exhibited antidepressant-like profiles, while …
Number of citations: 17 www.sciencedirect.com
TA Lutz - core.ac.uk
The investigation of the relationships between chemical structures and their biological effect is the principal aim of medicinal chemical research. Active compounds may be found in a …
Number of citations: 3 core.ac.uk
TA Lutz - 2017 - edoc.ub.uni-muenchen.de
The investigation of the relationships between chemical structures and their biological effect is the principal aim of medicinal chemical research. Active compounds may be found in a …
Number of citations: 0 edoc.ub.uni-muenchen.de

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